molecular formula C19H14N4O2S B2463396 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol CAS No. 865658-27-1

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2463396
CAS No.: 865658-27-1
M. Wt: 362.41
InChI Key: UYSAUZOSBUSRSA-UHFFFAOYSA-N
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Description

This compound (CAS: 865658-27-1) features a 1,2,4-triazole-3-thiol core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 4 and a 6-quinolinyl moiety at position 5 . The benzodioxin subunit contributes to electron-rich aromatic systems, while the quinolinyl group enhances π-π stacking and hydrogen-bonding capabilities, making it a candidate for targeting biological macromolecules.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c26-19-22-21-18(13-3-5-15-12(10-13)2-1-7-20-15)23(19)14-4-6-16-17(11-14)25-9-8-24-16/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSAUZOSBUSRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Quinoline Derivative Synthesis: Quinoline can be synthesized via the Skraup synthesis or other methods involving aniline derivatives.

    Triazole Ring Formation: The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can occur at the quinoline or triazole rings, potentially altering their electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Reduced quinoline or triazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol exhibit promising activity against various bacterial and fungal strains. For instance, studies on related triazole derivatives have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Antifungal Properties

The compound's structure suggests potential antifungal applications. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism has been exploited in developing antifungal agents like fluconazole .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients .

Herbicidal Activity

Triazole derivatives are increasingly being explored for their herbicidal properties. The unique structural features of compounds like this compound may confer selective herbicidal action against specific weed species while being safe for crops .

Plant Growth Regulators

Research indicates that certain triazole compounds can function as plant growth regulators. They may enhance growth parameters such as root development and overall biomass in various plant species .

Case Studies and Research Findings

Study Focus Findings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivitySynthesized related triazole derivatives showed significant activity against bacterial and fungal strains .
Ramchander et al. (2015)Herbicidal PotentialInvestigated triazole derivatives for herbicidal activity with promising results against certain weed species .
Imran et al. (2023)Enzyme InhibitionStudied the inhibition of acetylcholinesterase by similar compounds indicating potential neuroprotective effects .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their substituents:

Compound Name R4 (Position 4) R5 (Position 5) Key Modifications vs. Target Compound Reference CAS/Study
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol 2,3-Dihydro-1,4-benzodioxin-6-yl 6-Quinolinyl Reference compound 865658-27-1
5-(4-Bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol 2,3-Dihydro-1,4-benzodioxin-6-yl 4-Bromophenyl Bromophenyl replaces quinolinyl; increased lipophilicity N/A
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol 2,3-Dihydro-1,4-benzodioxin-6-yl Pyridin-4-yl Pyridine ring replaces quinoline; reduced aromatic bulk 704873-79-0
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-5-ethyl-4H-1,2,4-triazole-3-thiol 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl Ethyl Ethyl spacer; altered steric and electronic properties C14H17N3O2S
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol (Compound 1) 2,3-Dihydro-1,4-benzodioxin-2-yl H No R5 substituent; simplified structure Chembridge Corp.

Structure-Activity Relationships (SAR)

  • Benzodioxin Subunit : Critical for electron donation and planar structure, enhancing binding to aromatic-rich enzyme pockets (e.g., PD-1/PD-L1 inhibitors ).
  • Quinolinyl vs.
  • Thiol Group : Essential for hydrogen bonding and disulfide bridge formation (e.g., TD-1 disulfide in hemoglobin modulation ).

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole ring : Known for its role in various biological activities.
  • Benzodioxin moiety : Contributes to the compound's lipophilicity and potential bioactivity.
  • Quinoline substituent : Associated with antimicrobial and anticancer properties.

Enzyme Inhibition

Research indicates that compounds containing the triazole scaffold exhibit significant enzyme inhibitory properties. Specifically, studies have highlighted the potential of triazole-thiol derivatives in inhibiting enzymes relevant to various diseases:

  • Acetylcholinesterase Inhibition :
    • Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which is critical in treating Alzheimer's disease (AD) .
  • α-Glucosidase Inhibition :
    • The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). Inhibitors of this enzyme can help manage blood glucose levels .

Synthesis and Evaluation

A recent study synthesized a series of benzodioxane derivatives and evaluated their biological activity. The synthesis involved reacting 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides to produce sulfonamide analogs that were subsequently tested for enzyme inhibition .

Pharmacological Profile

The pharmacological profile of related triazole compounds suggests a broad spectrum of activity:

  • Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. The quinoline component may enhance this activity against Gram-positive and Gram-negative bacteria .
Activity Type Compound IC50/Activity Level
Acetylcholinesterase4-(2,3-dihydro-1,4-benzodioxin...)IC50 values in μM range
α-Glucosidase4-(2,3-dihydro-1,4-benzodioxin...)IC50 values in μM range
AntibacterialQuinoline-triazole hybridsMIC values < 8 μg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring and substituents significantly affect biological activity:

  • Substituents on the triazole ring : Electron-donating groups enhance activity against target enzymes.
  • Length of alkyl chains : Longer chains may reduce enzyme inhibition efficacy .

Q & A

Q. Example Protocol :

Dissolve 0.01 mol triazole-thiol in dry ethanol.

Add 0.01 mol substituted aldehyde and 5 drops glacial acetic acid.

Reflux for 4 hours, isolate via vacuum filtration, and purify by recrystallization .

What in vitro assays evaluate immunomodulatory potential, particularly in T-cell differentiation?

Level : Advanced
Methodological Answer :
Use T-cell differentiation assays inspired by D4476 (a structural analog):

  • Th2/Treg inhibition : Treat isolated CD4⁺ T-cells with the compound (10–50 µM) under polarizing conditions (IL-4 + TGF-β for Th2; TGF-β + IL-2 for Treg).
  • Validation : Measure cytokine profiles (IL-4, IL-10 via ELISA) and FoxP3 expression (flow cytometry) .

Q. Key Controls :

  • Include positive controls (e.g., suplatast tosylate for Th2 inhibition).
  • Validate purity via HPLC (>95%) to exclude batch variability .

How do computational methods enhance understanding of bioactivity?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Predict binding to targets like JAK3 or STAT5 using AutoDock Vina. Optimize ligand structures with DFT calculations (e.g., B3LYP/6-31G* basis set) to assess electronic properties .
  • ADME Prediction : Use SwissADME to evaluate pharmacokinetic parameters (e.g., logP, bioavailability) .

Q. Example Findings :

  • Quinoline moiety participates in π-π stacking with kinase active sites .
  • Thiol group enhances solubility but may reduce membrane permeability .

What strategies resolve discrepancies in reported biological activities of analogs?

Level : Advanced
Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm specificity .
  • Purity Analysis : Use LC-MS and elemental analysis to rule out impurities as confounding factors .
  • Meta-Analysis : Compare solvent systems (DMSO vs. ethanol) and cell lines (e.g., Jurkat vs. primary T-cells) across studies .

What protocols ensure compound stability during handling?

Level : Basic
Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under argon at –20°C.
  • Solubility : Prepare fresh solutions in DMSO (<0.1% final concentration) to avoid oxidation .
  • Safety : Use gloves and fume hoods; the compound is not approved for human use .

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